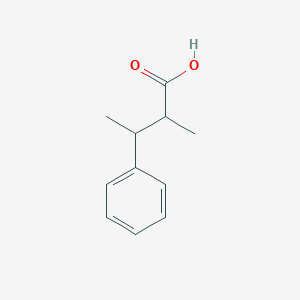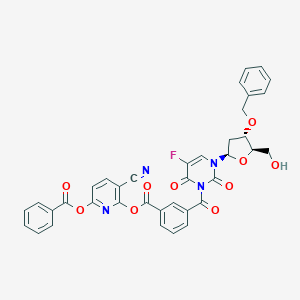
2-Methyl-3-phenylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-phenylbutanoic acid (MPB) is a type of synthetic compound that has been the focus of scientific research for many years. It is a derivative of valine, an essential amino acid, and has been studied for its potential applications in various fields, including medicine and pharmacology.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-phenylbutanoic acid has been studied for its potential applications in various fields, including medicine and pharmacology. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, 2-Methyl-3-phenylbutanoic acid has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-phenylbutanoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, 2-Methyl-3-phenylbutanoic acid has been shown to bind to and activate peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in the regulation of lipid metabolism.
Biochemische Und Physiologische Effekte
2-Methyl-3-phenylbutanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, leading to a reduction in inflammation. Additionally, 2-Methyl-3-phenylbutanoic acid has been shown to reduce the levels of triglycerides and cholesterol in the blood, leading to a reduction in the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Methyl-3-phenylbutanoic acid in lab experiments is that it is a synthetic compound, meaning that it can be easily produced in large quantities. Additionally, 2-Methyl-3-phenylbutanoic acid has been shown to have a number of potential applications, making it a versatile compound for use in various experiments. One limitation of using 2-Methyl-3-phenylbutanoic acid is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2-Methyl-3-phenylbutanoic acid. One area of research could focus on its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain. Additionally, research could focus on the development of new synthesis methods for 2-Methyl-3-phenylbutanoic acid, as well as the identification of new potential applications for the compound.
Synthesemethoden
2-Methyl-3-phenylbutanoic acid can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce 2-Methyl-3-phenylbutanoic acid, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. One common method of chemical synthesis involves the reaction of 2-methyl-3-phenylbutanoyl chloride with sodium valinate.
Eigenschaften
CAS-Nummer |
19731-91-0 |
|---|---|
Produktname |
2-Methyl-3-phenylbutanoic acid |
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
2-methyl-3-phenylbutanoic acid |
InChI |
InChI=1S/C11H14O2/c1-8(9(2)11(12)13)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,12,13) |
InChI-Schlüssel |
NRYIIIVJCVRSSH-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(C)C(=O)O |
Kanonische SMILES |
CC(C1=CC=CC=C1)C(C)C(=O)O |
Piktogramme |
Irritant |
Synonyme |
2-METHYL-3-PHENYLBUTYRIC ACID |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[1-(aminomethyl)propyl]-N,N-dimethylamine](/img/structure/B22886.png)







